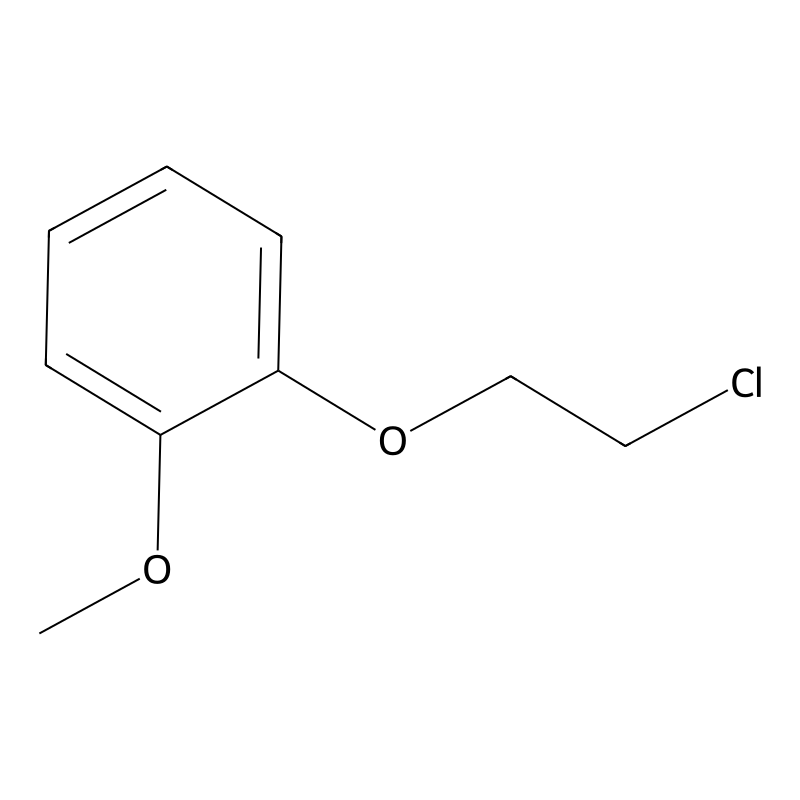1-(2-Chloroethoxy)-2-methoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry
Summary of the Application: “1-(2-Chloroethoxy)-2-methoxybenzene” is a key intermediate in the synthesis of “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde”, a compound that has been synthesized and characterized in the field of organic chemistry .
Methods of Application or Experimental Procedures: The synthesis of “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” involves the Vilsmeier-Haack reaction . This reaction is a useful tool for the formylation of aromatic and heterocyclic compounds .
Results or Outcomes: The structure of “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” was thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
Battery Technology
Summary of the Application: “1-(2-Chloroethoxy)-2-methoxybenzene” has been used in the development of improved ether-based battery electrolytes .
Methods of Application or Experimental Procedures: The compound was used as a base solvent in a localized high-concentration electrolyte (LHCE) system . The electrolyte system contained lithium bis(fluorosulfonyl)imide (LiFSI), 1,2-bis(2-chloroethoxy)ethane (Cl-DEE), and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
Results or Outcomes: The additional chlorine groups improve the oxidation stability and turn the highly flammable parent molecule DEE into a flame retardant, increasing the flashpoint from 35°C to 126°C . The team found that the formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .
Polymer Science
Summary of the Application: “1-(2-Chloroethoxy)-2-methoxybenzene” has been used in the synthesis of temperature-responsive block copolymers .
Methods of Application or Experimental Procedures: The compound was used in the synthesis of poly(2-(dimethylamino)ethyl methacrylate)-b-poly(N-isopropylacrylamide) [PDMAEMA-b-PNIPAM], which have been prepared by a combination of the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization .
Results or Outcomes: The synthesized temperature-responsive block copolymer was characterized using multi-instruments and methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope and UV–Vis .
1-(2-Chloroethoxy)-2-methoxybenzene is characterized by its unique structure, which includes a chloroethyl ether and a methoxy group attached to a benzene ring. The presence of the chlorine atom introduces potential for further chemical reactivity, particularly in nucleophilic substitution reactions. This compound is typically synthesized as an intermediate in organic synthesis and may exhibit specific physical properties such as solubility in organic solvents.
- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives. For example, reactions with amines can yield amine derivatives .
- Condensation Reactions: It can react with compounds like potassium phthalimide to form more complex structures .
- Reduction Reactions: The methoxy group can participate in reduction processes under appropriate conditions.
1-(2-Chloroethoxy)-2-methoxybenzene can be synthesized through several methods:
- Reaction of 2-Methoxyphenol with 1,2-Dichloroethane: This method involves treating 2-methoxyphenol with 1,2-dichloroethane in the presence of sodium hydroxide under reflux conditions. This reaction typically yields high purity and good yields .
- Alternative Synthetic Routes: Other synthetic pathways may include variations in solvents or catalysts that could influence yield and reaction conditions.
The primary applications of 1-(2-chloroethoxy)-2-methoxybenzene include:
- Intermediate in Organic Synthesis: It serves as a building block for more complex organic compounds.
- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities to biologically active compounds.
- Chemical Research: Used in studies aimed at understanding reaction mechanisms involving ether and aromatic compounds.
Several compounds share structural similarities with 1-(2-chloroethoxy)-2-methoxybenzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)ethyl chloride | Contains a methoxy group on the para position | Different substitution pattern affecting reactivity |
| 1-(Chloroethyl)-4-methoxybenezene | Similar chloroethyl substitution | May exhibit different biological activities |
| 1-(3-Chloropropyl)-2-methoxybenzene | Propyl chain instead of ethyl | Altered steric hindrance impacting reactivity |
These comparisons highlight the unique aspects of 1-(2-chloroethoxy)-2-methoxybenzene, particularly its specific substitution pattern which may influence both its chemical reactivity and potential applications in synthesis.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








